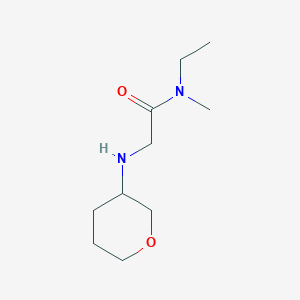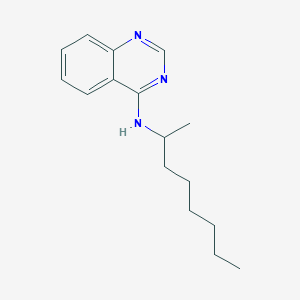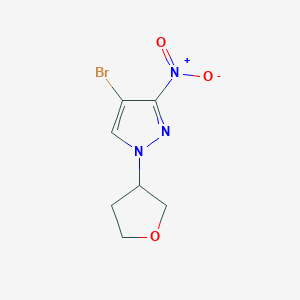![molecular formula C13H17N3O3 B7570437 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)
2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid, also known as CHX-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid is not fully understood, but it has been suggested that it acts through multiple pathways. 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. It has also been suggested that 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been found to activate AMPK, a protein kinase that regulates energy metabolism and is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, induction of apoptosis in cancer cells, and improvement of glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid is its potential therapeutic applications, which make it an attractive compound for drug development. Additionally, 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been found to have low toxicity in animal models, which is a promising characteristic for drug development. However, one limitation of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, more research is needed to fully understand the mechanism of action and potential side effects of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid.
Future Directions
There are several future directions for research on 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid. One area of interest is the development of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid as a potential therapeutic agent for inflammatory diseases, cancer, and diabetes. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid and its potential side effects. Furthermore, the development of more efficient synthesis methods and improved solubility of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid could enhance its potential as a drug candidate. Finally, the use of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid in combination with other drugs or therapies could enhance its therapeutic effects and reduce potential side effects.
Synthesis Methods
The synthesis of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been achieved through various methods, including the reaction of pyrazole with cyclohex-2-enone and subsequent acetylation and amidation reactions. Another method involves the reaction of pyrazole with cyclohexanone in the presence of a catalyst, followed by acetylation and amidation. The purity and yield of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid can be improved by using different solvents and reaction conditions.
Scientific Research Applications
2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro studies have shown that 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in many inflammatory diseases. 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
properties
IUPAC Name |
2-[4-[[2-(cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(6-10-4-2-1-3-5-10)15-11-7-14-16(8-11)9-13(18)19/h4,7-8H,1-3,5-6,9H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVSMMFTIKHKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)


![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)

![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B7570425.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)

